(S)-Butan-2-amine hydrochloride

Beschreibung

BenchChem offers high-quality (S)-Butan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Butan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

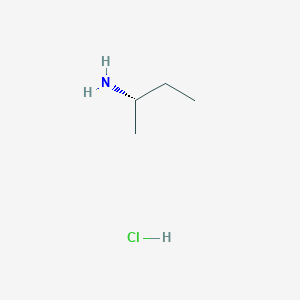

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585034 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-50-3 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Butan-2-amine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Butan-2-amine hydrochloride , a chiral amine salt, stands as a critical building block in the landscape of modern organic synthesis. Its defined stereochemistry and favorable chemical properties make it an indispensable reagent for introducing the chiral sec-butyl moiety, a common structural motif in numerous pharmaceutical and agrochemical agents. This technical guide provides an in-depth exploration of the core chemical properties, analytical methodologies, and practical applications of (S)-Butan-2-amine hydrochloride.

Molecular Structure and Stereochemical Integrity

At the heart of (S)-Butan-2-amine hydrochloride's utility is its stereochemistry. The "(S)" designation, derived from the Latin sinister, denotes the specific three-dimensional arrangement of substituents around the chiral carbon center (C2) according to the Cahn-Ingold-Prelog priority rules. This precise spatial orientation is paramount in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule.

The formation of the hydrochloride salt serves a dual purpose: it enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media. This salt form consists of the protonated (S)-butan-2-ammonium cation and the chloride anion.

Figure 1: Chemical structure of (S)-Butan-2-amine hydrochloride, highlighting the chiral center at the second carbon.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (S)-Butan-2-amine hydrochloride is fundamental to its effective application in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [1][2] |

| Molecular Weight | 109.60 g/mol | [1][2][3] |

| Appearance | Needles | [3] |

| Optical Activity | [α]20/D −0.9±0.2°, c = 1% in H₂O | [3] |

| Enantiomeric Ratio | ≥99:1 | [3] |

| pKa (of conjugate acid) | 10.56 | [4] |

| Storage | Inert atmosphere, room temperature | [5] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of (S)-Butan-2-amine hydrochloride is primarily centered on the reactivity of its primary amine functionality. While the protonated ammonium salt is relatively unreactive as a nucleophile, it is readily converted to the free (S)-butan-2-amine by treatment with a suitable base. The resulting free amine is a moderately strong base and a competent nucleophile.[6]

Nucleophilic Reactions

The free (S)-butan-2-amine participates in a wide array of nucleophilic substitution and addition reactions. Key transformations include:

-

N-Alkylation: Reaction with alkyl halides to form secondary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to produce secondary amines.

These reactions are instrumental in covalently incorporating the chiral sec-butyl group into a larger molecular framework.

Role as a Chiral Resolving Agent

(S)-Butan-2-amine hydrochloride can be employed as a chiral resolving agent to separate racemic mixtures of acidic compounds. The principle relies on the formation of diastereomeric salts with distinct physical properties, most notably solubility. By reacting a racemic acid with the enantiomerically pure (S)-butan-2-amine, two diastereomeric salts are formed. Due to their different solubilities, one diastereomer can often be selectively crystallized and separated by filtration. The free enantiomerically enriched acid can then be liberated by treatment with a strong acid.

Figure 2: Workflow for the chiral resolution of a racemic acid using (S)-Butan-2-amine.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (S)-Butan-2-amine hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The hydrochloride salt will exhibit characteristic N-H stretching vibrations for the ammonium group, which differ from the N-H stretches of the free amine.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique like liquid chromatography (LC-MS), it becomes a highly sensitive method for purity assessment.[1]

Chromatographic Methods for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical for any application involving chiral compounds. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general framework for the chiral separation of butan-2-amine enantiomers. Method optimization will be required for specific instrumentation and columns.

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a CROWNPAK CR(+) column, is often effective for separating chiral amines.[7][8]

-

Mobile Phase: A common mobile phase for this type of separation is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol) in a ratio such as 90:10 (v/v).[8] Acidic or basic additives may be required to improve peak shape and resolution.

-

-

Sample Preparation:

-

Accurately prepare a standard solution of (S)-Butan-2-amine hydrochloride of known concentration in the mobile phase.

-

Prepare a solution of the sample to be analyzed at the same concentration.

-

-

Chromatographic Analysis:

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of the standard.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

-

Safety and Handling

(S)-Butan-2-amine hydrochloride and its free base should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][9] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10] Always consult the Safety Data Sheet (SDS) prior to handling. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

The free base, sec-butylamine, is a flammable liquid and vapor.[9][11] It is also corrosive and can cause severe skin burns and eye damage.[9] It reacts with strong oxidants and strong acids and can attack tin, aluminum, and some steels.[6]

Conclusion

(S)-Butan-2-amine hydrochloride is a valuable and versatile chiral building block with broad applications in research and development. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods for quality control, is essential for its effective and safe use. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the full potential of this important chiral amine.

References

-

Inchem.org. ICSC 0401 - sec-BUTYLAMINE. Retrieved from [Link]

-

PubChem. (2R)-butan-2-amine hydrochloride. Retrieved from [Link]

-

PubChem. Sec-Butylamine. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Butanamine, (S)-. Retrieved from [Link]

-

PubChem. (s)-2-Aminobutanoic acid hydrochloride. Retrieved from [Link]

-

ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

-

Asian Journal of Chemistry. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

-

ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. Retrieved from [Link]

Sources

- 1. 31519-50-3 | (S)-Butan-2-amine hydrochloride - Moldb [moldb.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-(-)-仲丁胺 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 31519-50-3|(S)-Butan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. ICSC 0401 - sec-BUTYLAMINE [inchem.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. (2R)-butan-2-amine hydrochloride | C4H12ClN | CID 12274522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

(S)-Butan-2-amine Hydrochloride: Physicochemical Profiling & Strategic Utility in Drug Synthesis

Executive Summary

(S)-Butan-2-amine hydrochloride (CAS: 31519-50-3) represents a critical chiral building block in the high-value synthesis of pharmaceutical intermediates and agrochemicals.[1] Unlike its racemic counterpart—often utilized as a bulk fungicide—the enantiopure (S)-isomer serves as a precision tool for introducing chirality into complex scaffolds, particularly in the development of anticonvulsants and peptide mimetics. This technical guide provides a rigorous analysis of its molecular weight characteristics, physicochemical stability, and validated protocols for synthesis and analytical quality control.

Part 1: Physicochemical Identity & Molecular Weight Analysis

The precise characterization of (S)-Butan-2-amine hydrochloride is foundational to its use in stoichiometry-sensitive reactions. The molecular weight of the salt differs significantly from the free base, a distinction that frequently leads to calculation errors in scale-up operations.

Core Specifications

| Property | Specification | Notes |

| IUPAC Name | (2S)-butan-2-amine hydrochloride | |

| CAS Number | 31519-50-3 | Specific to the (S)-HCl salt. |

| Molecular Weight | 109.60 g/mol | Free Base MW: 73.14 g/mol . |

| Molecular Formula | C₄H₁₂ClN | Stoichiometry 1:1 (Amine:HCl). |

| Appearance | White crystalline solid | Hygroscopic; often appears as needles. |

| Melting Point | 106–107 °C | Distinct from amide derivatives (>250°C). |

| Chirality | (S)-enantiomer | Corresponds to L-configuration in amino acid analogs. |

| Optical Rotation | [α]²⁰/D -0.9 ± 0.2° (c=1, H₂O) | Critical: Free base is (+) neat; Salt is slightly (-) in water. |

Structural Visualization & Salt Stoichiometry

The following diagram illustrates the protonation state and stereochemical orientation critical for binding affinity in chiral resolution processes.

Figure 1: Stoichiometric conversion from free base to hydrochloride salt. Note the protonation of the primary amine, rendering the nitrogen center tetrahedral and positively charged.

Part 2: Synthesis & Manufacturing Methodologies

The production of (S)-Butan-2-amine hydrochloride has evolved from classical resolution to advanced biocatalytic methods. The choice of method impacts the impurity profile, particularly the presence of the (R)-enantiomer.

Classical Resolution vs. Biocatalysis

-

Classical Resolution: Historically achieved using L-tartaric acid . The diastereomeric salt crystallizes selectively, but maximum theoretical yield is limited to 50% without racemization recycling.

-

Biocatalytic Transamination: The modern standard involves ω-transaminases (ω-TA) or Amine Dehydrogenases (AmDH) . This method allows for asymmetric synthesis from achiral 2-butanone, theoretically enabling 100% yield with high enantiomeric excess (>99% ee).

Biocatalytic Workflow

The following workflow describes the "Green Chemistry" route preferred in current drug development for generating high-purity (S)-amine salts.

Figure 2: Biocatalytic cascade for the asymmetric synthesis of (S)-Butan-2-amine HCl, avoiding the yield loss associated with racemic resolution.

Part 3: Analytical Quality Control (QC)

Verifying the molecular weight and identity of (S)-Butan-2-amine HCl requires distinguishing it from its enantiomer and other aliphatic amines. Standard reversed-phase HPLC is insufficient due to the lack of a chromophore.

Validated Analytical Protocols

Protocol A: Enantiomeric Purity via Derivatization (Marfey's Method)

Because the compound lacks UV absorbance, direct chiral HPLC is difficult. Derivatization with FDAA (Marfey's Reagent) introduces a chromophore and creates diastereomers separable on standard C18 columns.

-

Sample Prep: Dissolve 1 mg (S)-Butan-2-amine HCl in 50 µL H₂O.

-

Derivatization: Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

-

Quench: Add 20 µL 2M HCl.

-

Analysis: Inject on C18 column (UHPLC).

-

Result: The (S)-amine-L-DAA diastereomer elutes separately from the (R)-amine-L-DAA.

-

Detection: UV at 340 nm.

-

Protocol B: Identity Confirmation (NMR)

-

¹H NMR (D₂O): Distinct doublet for the terminal methyl (C1) and triplet for the ethyl methyl (C4). The chiral proton (C2) appears as a multiplet shifted downfield due to the ammonium group.

-

Specific Rotation: Must be negative in water. A positive reading indicates either the free base or the (R)-enantiomer.

QC Decision Tree

Figure 3: Analytical decision matrix for validating batch identity and purity.

Part 4: Strategic Applications in Drug Development

Chiral Auxiliary & Resolution Agent

(S)-Butan-2-amine is a classic resolving agent. Its hydrochloride salt is often the form in which it is stored, but it is liberated in situ to resolve racemic acids (e.g., ibuprofen precursors or mandelic acid derivatives) via diastereomeric salt crystallization.

Fragment-Based Drug Design (FBDD)

The (S)-sec-butyl moiety is a privileged pharmacophore. It provides a rigid steric bulk that can lock a molecule into a specific conformation within a receptor pocket.

-

Example: It serves as a key intermediate in the synthesis of Levetiracetam analogs (where the ethyl group is substituted or modified) and various experimental anticonvulsants where the stereocenter at the alpha-position to the nitrogen is critical for binding affinity.

-

Herbicide Synthesis: It is the direct precursor to (S)-1-methoxypropan-2-amine derivatives used in chloroacetamide herbicides like Dimethenamid-P .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-butan-2-amine via Amine Dehydrogenases. Retrieved from [Link]

Sources

(S)-Butan-2-amine hydrochloride stereochemistry

An In-depth Technical Guide to the Stereochemistry of (S)-Butan-2-amine Hydrochloride

Abstract

(S)-Butan-2-amine hydrochloride stands as a pivotal chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2] Its stereochemical integrity is paramount to the efficacy and safety of the numerous active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive exploration of the stereochemistry of (S)-Butan-2-amine hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of its chirality, state-of-the-art methods for its stereoselective synthesis and resolution, rigorous protocols for its analytical characterization, and its critical role in the landscape of drug discovery.

Foundational Stereochemistry of Butan-2-amine

The biological and chemical properties of butan-2-amine are intrinsically linked to its three-dimensional structure. The molecule possesses a single stereocenter, rendering it chiral and capable of existing as a pair of non-superimposable mirror images known as enantiomers.[3][4]

The Chiral Center and Enantiomeric Pair

The second carbon atom in the butane chain of butan-2-amine is bonded to four distinct substituents: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and an amino group (-NH₂). This asymmetry is the origin of its chirality.[3] The two enantiomers are designated as (S)-butan-2-amine and (R)-butan-2-amine.

The designation of '(S)' (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For butan-2-amine, the priorities are assigned as follows:

-

-NH₂ (highest atomic number)

-

-CH₂CH₃

-

-CH₃

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (NH₂ → CH₂CH₃ → CH₃) proceeds in a counter-clockwise direction, hence the (S) configuration.[1] The hydrochloride salt is formed by the protonation of the amino group, creating the (S)-butan-2-ammonium cation, which pairs with a chloride anion.[1] This salt form enhances the compound's stability and handling properties.[1]

Caption: Enantiomers of Butan-2-amine.

Physicochemical Properties

While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density), their interaction with other chiral entities, including plane-polarized light, differs. The hydrochloride salt form modifies properties like melting point and solubility.

| Property | Value ((S)-enantiomer) | Compound | Reference |

| Molecular Formula | C₄H₁₂ClN | (S)-Butan-2-amine hydrochloride | [2] |

| Molecular Weight | 109.60 g/mol | (S)-Butan-2-amine hydrochloride | [2] |

| Appearance | White solid | (S)-Butan-2-amine hydrochloride | [5] |

| Specific Rotation [α]D | +7.8° (neat, for free amine) | (S)-Butan-2-amine | [6] |

| Boiling Point | 63 °C (for free amine) | (S)-Butan-2-amine | [4] |

| Melting Point | -104.5 °C (for free amine) | (S)-Butan-2-amine | [4] |

| pKa (conjugate acid) | 10.56 | Butan-2-amine | [6] |

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure (S)-Butan-2-amine hydrochloride is a critical first step in many synthetic pathways. The two predominant strategies are the classical resolution of a racemic mixture and modern asymmetric synthesis using biocatalysts.

Classical Resolution via Diastereomeric Salt Formation

This robust and time-tested method relies on the principle that while enantiomers cannot be separated directly, diastereomers possess different physical properties, such as solubility.[1]

Causality: By reacting a racemic mixture of butan-2-amine (a base) with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. For instance, using (R,R)-(+)-tartaric acid results in the formation of ((S)-butan-2-ammonium) (R,R)-tartrate and ((R)-butan-2-ammonium) (R,R)-tartrate. These salts are not mirror images and will exhibit different solubilities in a given solvent system, allowing for their separation via fractional crystallization.[1]

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic butan-2-amine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in the same solvent.

-

Mixing: Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Crystallization: Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is critical and must be optimized.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt of the (S)-amine.[1]

-

Liberation of Free Amine: Dissolve the isolated salt in water and treat with a strong base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (S)-butan-2-amine.[1]

-

Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether).

-

Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in an appropriate solvent to precipitate the final product, (S)-Butan-2-amine hydrochloride.[5]

-

Purification: Collect the final product by filtration, wash with a cold solvent, and dry under vacuum.

Biocatalytic Asymmetric Synthesis

Modern pharmaceutical synthesis increasingly relies on biocatalysis for its high selectivity, mild reaction conditions, and environmental benefits.[7] Transaminases (TAs) are particularly effective for producing chiral amines.

Causality: This process can be designed as a kinetic resolution coupled with stereoinversion. An (R)-selective ω-transaminase first selectively converts the unwanted (R)-enantiomer from a racemic mixture into butan-2-one, leaving the desired (S)-butan-2-amine untouched. Subsequently, after inactivating the first enzyme, an (S)-selective ω-transaminase is introduced. This second enzyme catalyzes the amination of the butan-2-one (formed in the first step) to generate more of the desired (S)-butan-2-amine, theoretically enabling a 100% yield.[1]

Sources

- 1. (S)-Butan-2-amine hydrochloride | 31519-50-3 | Benchchem [benchchem.com]

- 2. 31519-50-3 | (S)-Butan-2-amine hydrochloride - Moldb [moldb.com]

- 3. quora.com [quora.com]

- 4. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Optical Activity of (S)-Butan-2-amine Hydrochloride

This guide provides a comprehensive technical overview of the optical activity of (S)-Butan-2-amine hydrochloride, designed for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for accurate and reliable measurements.

Foundational Principles: Chirality and Optical Activity

(S)-Butan-2-amine hydrochloride's ability to rotate plane-polarized light, a phenomenon known as optical activity, is a direct consequence of its molecular structure. The core of this property lies in the presence of a chiral center at the second carbon atom of the butane chain.[1] This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and an amino group. This asymmetry means the molecule is non-superimposable on its mirror image, (R)-Butan-2-amine, leading to the existence of two enantiomers.[2][3]

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] However, they differ in their interaction with plane-polarized light.[2] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[4][5] It is crucial to note that there is no simple correlation between the (S) or (R) designation and the direction of optical rotation.[5][6]

The hydrochloride salt is formed by the protonation of the primary amine group.[7] This conversion to a salt significantly alters the electronic environment around the chiral center, which in turn influences its interaction with polarized light. Therefore, the specific rotation of the hydrochloride salt is expected to differ from that of the free amine.

The Theory and Practice of Polarimetry

Polarimetry is the technique used to measure the angle of optical rotation.[8] A polarimeter passes monochromatic, plane-polarized light through a sample and measures the angle of rotation of the light's plane of polarization.[9]

The fundamental principle governing this measurement is Biot's Law, which states that the observed rotation (α) is directly proportional to the concentration of the chiral substance (c), the path length of the light through the sample (l), and the specific rotation ([α]), a characteristic property of the substance.[10]

The specific rotation is a standardized measure, calculated from the observed rotation using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).[10]

-

α is the observed angle of rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration in grams per 100 mL.

Specific Rotation of Butan-2-amine Enantiomers

| Compound | Specific Rotation ([α]) | Conditions |

| (S)-(+)-sec-Butylamine | +7.80° | neat, 15 °C, Sodium D-line |

| (R)-(-)-sec-Butylamine | -7.64° to -10° | neat, 19-20 °C, Sodium D-line |

Data compiled from references[11][12].

The protonation of the amine to form the hydrochloride salt will alter the specific rotation. This is due to changes in the electronic distribution and potential conformational shifts around the chiral center. Therefore, experimental determination is necessary for the hydrochloride form.

Factors Influencing Optical Rotation Measurement

Accurate determination of optical activity is contingent on the stringent control of several experimental parameters.

| Parameter | Influence on Optical Rotation | Rationale and Best Practices |

| Temperature | Can significantly alter the observed rotation. | The temperature of the solution should be precisely controlled and maintained, typically within ±0.5°C of the specified temperature (e.g., 20°C or 25°C as per pharmacopeial guidelines).[13][14] Temperature affects the density of the solution and can also influence the conformational equilibrium of the chiral molecule. |

| Wavelength (λ) | The magnitude and even the sign of rotation are wavelength-dependent. | Measurements are standardized to a specific wavelength, most commonly the sodium D-line (589 nm).[4][15] Using a different wavelength will yield a different specific rotation. |

| Solvent | Can have a profound effect on the magnitude and direction of rotation.[16] | The choice of solvent can influence the conformation of the chiral molecule and its solvation shell, altering the interaction with polarized light. For amine salts, polar protic solvents like water or methanol are often suitable due to solubility. The solvent used must always be specified when reporting specific rotation. |

| Concentration (c) | The observed rotation is directly proportional to the concentration. | The concentration of the sample must be known accurately. For highly concentrated solutions, intermolecular interactions can lead to non-linear relationships between concentration and rotation. It is advisable to measure at a few different concentrations to ensure linearity. |

| pH | Can affect the ionization state of the molecule. | For amine salts, the pH of the solution can influence the equilibrium between the protonated and free amine forms, which will have different specific rotations. Using a buffered solvent system can help maintain a consistent pH. |

Experimental Protocol for Determining the Specific Rotation of (S)-Butan-2-amine Hydrochloride

This protocol is designed to align with the standards of major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][13]

Materials and Equipment

-

(S)-Butan-2-amine hydrochloride (high purity)

-

High-purity solvent (e.g., deionized water, methanol)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Polarimeter (calibrated) with a sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Thermostatic control for the polarimeter

Sample Preparation

-

Solvent Selection: Due to its salt nature, (S)-Butan-2-amine hydrochloride is soluble in polar solvents. Deionized water or methanol are suitable choices. The selected solvent must be optically inactive.

-

Solution Preparation:

-

Accurately weigh approximately 1.0 g of (S)-Butan-2-amine hydrochloride.

-

Quantitatively transfer the weighed sample to a 100 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen solvent.

-

Once fully dissolved, dilute to the mark with the solvent.

-

Mix the solution thoroughly to ensure homogeneity.

-

-

Blank Preparation: Use the same batch of solvent used for the sample solution as the blank.

Measurement Procedure

-

Instrument Calibration and Setup:

-

Ensure the polarimeter is calibrated according to the manufacturer's instructions and institutional SOPs.

-

Set the temperature to the desired value (e.g., 20°C or 25°C) and allow the instrument to equilibrate.

-

-

Blank Measurement:

-

Rinse the polarimeter cell with the blank solvent two to three times.

-

Fill the cell with the blank solvent, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the blank reading. This value should be close to zero.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with the sample solution two to three times.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

According to USP guidelines, if using a visual polarimeter, take at least five readings and average them. For a photoelectric polarimeter, a single, stable reading is sufficient.[13]

-

-

Calculation of Specific Rotation:

-

Use the formula provided in Section 2 to calculate the specific rotation.

-

Caption: Experimental workflow for determining specific rotation.

Method Validation and System Suitability

For use in a regulated environment, the polarimetric method must be validated to ensure its reliability and accuracy. Key validation parameters include:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This involves demonstrating that the solvent and any potential impurities do not interfere with the measurement.

-

Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing and measuring a series of solutions at different concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System suitability is demonstrated by calibrating the polarimeter with a certified quartz plate or a standard solution (e.g., sucrose) before use.

Data Interpretation: Enantiomeric Excess

Polarimetry is a powerful tool for determining the enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity. The e.e. is calculated as follows:

e.e. (%) = ([α]observed / [α]max) × 100

Where:

-

[α]observed is the specific rotation of the sample mixture.

-

[α]max is the specific rotation of the pure enantiomer.

Caption: Relationship between enantiomeric composition and optical rotation.

Conclusion

The optical activity of (S)-Butan-2-amine hydrochloride is a fundamental property that is critical for its identification, characterization, and quality control in pharmaceutical applications. While a specific literature value for its specific rotation is elusive, this guide provides the theoretical foundation and a robust experimental framework for its accurate determination. By carefully controlling experimental variables and adhering to established validation principles, researchers can confidently measure and interpret the optical activity of this and other chiral amine salts, ensuring the stereochemical integrity of their compounds.

References

-

U.S. Pharmacopeia. General Chapters: <781> Optical Rotation. [Link]

-

Khan Academy. Optical activity. [Link]

-

Rudolph Research Analytical. 781 OPTICAL ROTATION. [Link]

-

ResearchGate. Absolute optical chiral analysis using cavity-enhanced polarimetry. [Link]

-

ACS Publications. Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. [Link]

-

Quora. Is butan - 2 - amine an optically active compound?. [Link]

-

Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

uspbpep.com. Print Preview - C:\DOCUME

1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632. [Link] -

The Merck Index Online. sec-Butylamine. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

European Pharmacopoeia. 2.2.7. Optical Rotation - European Pharmacopoeia 11.4. [Link]

-

PubMed. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. [Link]

-

University of Michigan. Lecture Outline on Optical Rotation. [Link]

- Google Patents.

-

Frontiers. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. [Link]

-

Chemistry LibreTexts. 7.3: Optical Activity. [Link]

-

YouTube. How Chiral Molecules Rotate Light. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

The Huck Institutes. Calorimetry Sample Preparation Guide. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

YouTube. Optical Activity of Chiral Molecules. [Link]

-

Rudolph Research Analytical. Download PDF. [Link]

-

Wikipedia. sec-Butylamine. [Link]

-

MDPI. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. [Link]

-

PubMed. Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. [Link]

-

Council of Europe. PHARMACOPOEIA. [Link]

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. sec-Butylamine [drugfuture.com]

- 12. chemimpex.com [chemimpex.com]

- 13. uspbpep.com [uspbpep.com]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. scribd.com [scribd.com]

- 16. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Physicochemical Characterization of (S)-Butan-2-amine Hydrochloride

Executive Summary & Strategic Context

(S)-Butan-2-amine hydrochloride (CAS: 31519-50-3), also known as (S)-sec-butylamine HCl, is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its enantiomeric purity is often the yield-limiting factor in downstream acylation or alkylation reactions.

The Core Challenge: While the free amine is a volatile liquid, the hydrochloride salt is a crystalline solid. A common error in technical databases is the conflation of the salt's physical properties with those of the free base (e.g., reporting a melting point of -104°C for the salt). This guide rectifies these misconceptions and establishes a rigorous framework for determining the thermodynamic solubility of the salt to drive efficient purification and recrystallization processes.

Physicochemical Profile: Salt vs. Free Base

To design effective solubility experiments, one must first distinguish the target compound from its conjugate base.

| Property | (S)-Butan-2-amine (Free Base) | (S)-Butan-2-amine Hydrochloride (Salt) |

| State at STP | Colorless Liquid | White Crystalline Solid (Needles) |

| CAS Number | 513-49-5 | 31519-50-3 |

| Molecular Weight | 73.14 g/mol | 109.60 g/mol |

| Melting Point | -104°C (Freezing pt) | >150°C (Decomposition often precedes melting) |

| Solubility Behavior | Miscible with organics; soluble in water | High water solubility; limited organic solubility |

| Primary Hazard | Flammability, Volatility | Irritant (Dust), Hygroscopicity |

Technical Note: The hydrochloride salt is hygroscopic. Solubility data must be generated using dried solvents and handled under low-humidity conditions to prevent water uptake from skewing mass balance calculations.

Solubility Thermodynamics & Estimated Data

Exact thermodynamic solubility values for the enantiopure salt are rarely published in open literature due to their proprietary nature in process patents. However, based on the lattice energy of short-chain alkyl amine salts and empirical data from analogous compounds (e.g., isopropylamine HCl), the following solubility profile is established as a baseline for experimental design.

Estimated Solubility Profile (at 25°C)

| Solvent | Solubility Category | Estimated Range ( g/100 mL) | Thermodynamic Driver |

| Water | Very Soluble | > 100 g | High dielectric constant; ion-dipole interactions. |

| Methanol | Soluble | 20 – 40 g | Hydrogen bonding capability; moderate dielectric. |

| Ethanol | Moderately Soluble | 5 – 15 g | Reduced polarity compared to MeOH. |

| Isopropanol (IPA) | Sparingly Soluble | 1 – 5 g | Steric hindrance; lower dielectric constant. |

| Acetone | Insoluble | < 0.1 g | Lack of hydrogen bond donors; poor solvation of Cl-. |

| Diethyl Ether | Insoluble | < 0.01 g | Non-polar; high lattice energy barrier. |

Temperature Dependence (Van 't Hoff Trend)

Solubility in alcoholic solvents (EtOH, IPA) typically exhibits a steep positive curve with temperature, making these ideal candidates for cooling crystallization .

Experimental Protocol: Gravimetric Solubility Determination

As a Senior Scientist, I rely on a Self-Validating Saturation Protocol . This method ensures that the data you generate is thermodynamically stable and not a result of metastable supersaturation.

Workflow Visualization

The following diagram outlines the logical flow for determining precise solubility limits.

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Reagents:

-

(S)-Butan-2-amine HCl (dried >24h in vacuum desiccator).

-

HPLC-grade solvents (Water, Methanol, Ethanol, IPA).

Step-by-Step Procedure:

-

Saturation: Add excess (S)-Butan-2-amine HCl to 10 mL of solvent in a jacketed glass vial. Ensure visible solid remains at the bottom.

-

Equilibration: Stir at 500 rpm for 24 hours at the target temperature (e.g., 25°C ± 0.1°C).

-

Why: Short stirring times (<4h) often measure kinetic solubility, which is higher than the true thermodynamic limit.

-

-

Filtration: Stop stirring and allow solids to settle for 30 minutes. Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporation dish (

). -

Add the filtered supernatant and weigh immediately (

). -

Evaporate solvent under vacuum at 50°C until constant weight is achieved (

).

-

-

Calculation:

Application: Purification via Recrystallization

The primary utility of solubility data is designing purification cycles to remove the (R)-enantiomer or chemical impurities.

Solvent Selection Logic

For (S)-Butan-2-amine HCl, an antisolvent crystallization or cooling crystallization in alcohol is recommended.

Figure 2: Decision logic for recrystallization solvent systems.

Protocol Recommendation:

-

Solvent System: Ethanol/Acetone (1:3 ratio).

-

Mechanism: Dissolve the salt in minimal hot ethanol. The salt is soluble.[1][2][3] Slowly add acetone (antisolvent). The high lattice energy of the salt forces it to crystallize out, while non-polar organic impurities remain in the mother liquor.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57653586, (S)-sec-Butylamine hydrochloride. Retrieved from [Link]

-

NIST. (2023). 2-Butanamine, hydrochloride Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill Education. (General reference for amine salt solubility trends).

Sources

(S)-Butan-2-amine hydrochloride safety and handling

Technical Monograph: Operational Safety and Handling of (S)-Butan-2-amine Hydrochloride

Executive Summary

(S)-Butan-2-amine hydrochloride (CAS: 31519-50-3) serves as a critical chiral building block and resolving agent in pharmaceutical synthesis.[1] Unlike its free base counterpart—(S)-sec-butylamine, which is a volatile, flammable liquid (bp ~63°C)—the hydrochloride salt offers a stable, solid-state alternative that locks the volatile amine into a crystal lattice.[1]

However, this stability presents a paradox for researchers: the salt is safe to store but chemically inert in nucleophilic substitutions. The critical operational challenge is not just "handling" the salt, but the controlled in-situ liberation of the active amine without loss of stereochemical integrity or yield due to volatility.[1] This guide synthesizes safety protocols with the practical chemistry required to utilize this reagent effectively.

Physicochemical Profile

The distinction between the salt and the free base is the single most important factor in handling.[1] Do not confuse the physical properties of the salt with the liquid base.[1]

| Property | (S)-Butan-2-amine Hydrochloride | (S)-Butan-2-amine (Free Base) |

| CAS Number | 31519-50-3 | 513-49-5 |

| Physical State | Solid (Crystalline Powder) | Liquid (Volatile) |

| Molecular Weight | 109.60 g/mol | 73.14 g/mol |

| Melting Point | >150°C (Decomposes) | -104°C |

| Boiling Point | N/A (Solid) | 63°C (High Volatility Risk) |

| Chirality | (S)-Enantiomer | (S)-Enantiomer |

| Hygroscopicity | High (Deliquescent) | N/A |

| Solubility | Water, Methanol, DMSO | Miscible in organics |

Critical Note: The salt is highly hygroscopic.[1] Exposure to ambient moisture will alter the stoichiometric weight, leading to errors in enantiomeric excess (ee) calculations during resolution steps.

Hazard Identification & Safety Assessment

While the salt mitigates the flammability of the free base, it introduces specific solid-state hazards.[1]

GHS Classification[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4][5] Upon contact with sweat/moisture, the salt hydrolyzes, creating a localized acidic environment (HCl release) and organic amine irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5] Micro-fines can cause mechanical and chemical corneal damage.[1]

-

STOT-SE (Category 3): May cause respiratory irritation.[1][2][3][4][5][6]

The "Invisible" Hazard: Volatile Amine Generation

Inadvertent contact with strong bases (e.g., caustic cleaning agents like NaOH) on a spill site will instantly liberate the free amine vapors.[1]

-

Risk: Flash fire (if ignition source is present) and severe respiratory distress (ammonia-like odor, corrosive vapors).[1]

-

Control: Never clean amine salt spills with basic solutions.[1] Use neutral absorbents.[1]

Operational Protocols

Storage and Weighing (Hygroscopicity Management)

The primary cause of process failure with this reagent is water uptake.[1]

-

Storage: Store at 2–8°C in a tightly sealed container. Secondary containment with desiccant (silica gel or Drierite) is mandatory.[1]

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Weighing:

Protocol: In-Situ Free-Basing (The "Liberation" Workflow)

To use (S)-butan-2-amine as a nucleophile, you must break the HCl salt.[1] Because the free base boils at 63°C, you cannot simply basify and rotovap ; you will lose your product to the vacuum trap.

Correct Methodology: Biphasic or Heterogeneous Release

-

Suspension: Suspend the hydrochloride salt in the reaction solvent (e.g., DCM, THF, or Toluene).[1] The salt will likely remain undissolved.

-

Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) or an inorganic base (K2CO3) directly to the reaction vessel.[1]

-

Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to the HCl salt.[1]

-

-

Reaction: The auxiliary base scavenges the HCl, liberating (S)-butan-2-amine in solution, where it immediately reacts with your electrophile.[1]

-

Filtration (Optional): If using K2CO3, filter off the inorganic salts after the main coupling reaction is complete.[1]

Visualization of In-Situ Workflow:

Figure 1: In-situ activation workflow preventing loss of the volatile chiral amine.

Emergency Response & Spill Logic

Handling spills of the salt requires a decision matrix based on the potential for dust generation versus chemical activation.[1]

Spill Cleanup Algorithm:

-

Isolate: Evacuate immediate area if dust is visible.[1]

-

PPE: N95/P100 respirator + Nitrile gloves (Double gloving recommended).[1]

-

Method:

-

Neutralization: Wash the area with water only after bulk solids are removed.[1] DO NOT use bleach or ammonia. [1]

Visualization of Safety Logic:

Figure 2: Decision logic for spill response emphasizing avoidance of base contact.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 57653586, (S)-sec-Butylamine hydrochloride. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1][2][3] Registration Dossier: (S)-butan-2-amine hydrochloride (CAS 31519-50-3).[1][7][8][9][10] Retrieved from [Link][1][3][4]

-

Nugent, T. C.[1] (Ed.). (2010).[6] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] (General reference for chiral amine handling in synthesis).

Sources

- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-butan-2-amine hydrochloride | C4H12ClN | CID 12274522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 14333659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-ALPHA-HYDROXYISOVALERIC ACID, CAS No. 17407-56-6 - iChemical [ichemical.com]

- 6. fishersci.com [fishersci.com]

- 7. (S)-butan-2-amine hydrochloride - CAS:31519-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. 31519-50-3 | (S)-Butan-2-amine hydrochloride - Moldb [moldb.com]

- 9. 31519-50-3|(S)-Butan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 10. (S)-Butan-2-amine hydrochloride 97% | CAS: 31519-50-3 | AChemBlock [achemblock.com]

(S)-Butan-2-amine hydrochloride material safety data sheet (MSDS)

The following is an in-depth technical guide for (S)-Butan-2-amine hydrochloride , designed for researchers and drug development professionals.

Stereochemical Utility, Synthesis, and Safety Protocols[1][2]

Executive Summary

(S)-Butan-2-amine hydrochloride (CAS: 31519-50-3) is the hydrochloride salt of (S)-sec-butylamine.[1][2] It serves as a critical chiral building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] Unlike its free base counterpart, which is a volatile and flammable liquid, the hydrochloride salt is a stable crystalline solid, facilitating easier handling and precise stoichiometry in organic synthesis.

Critical Distinction: Researchers must note that while the racemic mixture and the (R)-enantiomer are widely recognized for fungicidal activity (e.g., against Penicillium in citrus), the (S)-enantiomer is primarily utilized as a resolving agent and a chiral auxiliary in the synthesis of biologically active amides and ureas.

Chemical Identity & Stereochemistry[1][2][4]

The stereochemical designation is non-trivial due to the sign inversion between the free base and the salt.

| Property | Data |

| IUPAC Name | (2S)-butan-2-amine hydrochloride |

| Common Name | (S)-sec-Butylamine HCl |

| CAS Number | 31519-50-3 (Salt); 513-49-5 (Base) |

| Molecular Formula | C₄H₁₂ClN |

| Molecular Weight | 109.60 g/mol |

| Appearance | White crystalline needles |

| Solubility | Highly soluble in water and ethanol |

| Chirality | (S)-Configuration |

The "Sign Inversion" Phenomenon

A common source of error in laboratory settings is the assumption that the optical rotation sign remains constant upon protonation.

-

(S)-Butan-2-amine HCl (Salt): Levorotatory (-) [1]

Scientific Note: The specific rotation of the salt is typically [α]²⁰_D = -0.9 ± 0.2° (c=1% in H₂O).[1][4] The small magnitude of rotation requires high-precision polarimetry for validation.[1]

Safety Profile & Hazard Analysis

While the hydrochloride salt mitigates the flammability and volatility risks of the free base, it remains a hazardous substance requiring strict engineering controls.

Hazard Classification (GHS)[5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Handling Protocol Decision Tree

The following diagram illustrates the safety logic for handling the salt versus the generated free base in situ.

Figure 1: Safety decision matrix distinguishing between the stable salt and the volatile free base.

Synthesis & Manufacturing

The industrial production of (S)-butan-2-amine HCl typically involves the optical resolution of the racemic amine, as asymmetric synthesis from achiral precursors is often less cost-effective.[1]

Method A: Classical Resolution (Tartaric Acid)

This method relies on the formation of diastereomeric salts using (L)-(+)-Tartaric acid.[1]

-

Salt Formation: Racemic sec-butylamine is treated with (L)-(+)-tartaric acid in ethanol/water.[1]

-

Fractional Crystallization: The (S)-amine-(L)-tartrate salt is less soluble and crystallizes out.[1]

-

Basification: The crystals are treated with NaOH to release the (S)-amine free base.[1]

-

Hydrochlorination: The base is reacted with HCl gas or concentrated aqueous HCl to yield (S)-butan-2-amine hydrochloride.[1]

Method B: Enzymatic Resolution (Green Chemistry)

Lipase-catalyzed acylation offers high enantioselectivity (>99% ee).[1]

-

Enzyme: Candida antarctica Lipase B (CAL-B).[1]

-

Acyl Donor: Ethyl acetate or Methoxyacetate.[1]

-

Mechanism: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted.[1]

-

Purification: The unreacted (S)-amine is separated via distillation or extraction and converted to the HCl salt.[1]

Figure 2: Manufacturing workflow from racemic starting material to final hydrochloride salt.

Analytical Characterization (QC)

Trustworthiness in chiral chemistry depends on verifying the Enantiomeric Excess (ee) .[1]

Protocol 1: Specific Rotation (Polarimetry)[11]

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]

-

Sample Prep: Dissolve 100 mg of (S)-butan-2-amine HCl in 10 mL of distilled water (c = 1.0).

-

Temperature: 20°C.

-

Acceptance Criteria: [α]²⁰_D between -0.7° and -1.1°.[1]

-

Note: Ensure the sample is dry; moisture content significantly skews the rotation value.[1]

Protocol 2: Chiral HPLC (Derivatization Method)

Direct chiral HPLC of aliphatic amines can be difficult due to lack of UV chromophores.[1]

-

Derivatization: React the amine salt with Marfey’s Reagent (FDAA) or Gitc (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[1]

-

Column: C18 Reverse Phase (The chirality is now in the diastereomeric derivative).[1]

-

Detection: UV at 340 nm (for Marfey’s).[1]

-

Logic: The (S)-amine derivative will elute at a distinct retention time compared to the (R)-amine derivative, allowing precise integration of peak areas to calculate %ee.[1]

Applications in Drug Discovery[1]

(S)-Butan-2-amine HCl is utilized primarily as a Chiral Auxiliary and Building Block .[1]

-

Peptide Mimetics: Used to introduce a hydrophobic sec-butyl side chain with defined stereochemistry, mimicking the isoleucine side chain but with modified backbone properties.[1]

-

Urea/Amide Synthesis: Reacts with isocyanates or activated carboxylic acids to form chiral ureas or amides.[1] These motifs are common in kinase inhibitors where the spatial arrangement of the hydrophobic group determines binding affinity.

-

Resolving Agent: The pure (S)-amine (generated from the salt) is used to resolve racemic acids in early-stage drug discovery.[1]

References

-

Sigma-Aldrich. (S)-(-)-sec-Butylamine hydrochloride Product Specification. Retrieved from .[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from .[1]

-

Echemi. (S)-Butan-2-amine hydrochloride MSDS and Properties. Retrieved from .[1]

-

Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

-

Inchem. sec-Butylamine Safety Data & Fungicidal Properties. Retrieved from .[1]

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Butan-2-amine using Tartaric Acid

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1] Enantiomers of a chiral compound can exhibit markedly different physiological effects, making the production of enantiomerically pure substances a critical regulatory and safety requirement.[2] This document provides a comprehensive guide to the chiral resolution of racemic butan-2-amine using the classical method of diastereomeric salt formation with an enantiomerically pure resolving agent, (+)-tartaric acid. The principles, detailed experimental protocols, methods for analysis, and key considerations for process optimization are discussed to provide researchers, scientists, and drug development professionals with a robust framework for achieving efficient enantiomeric separation.

Introduction: The Principle of Diastereomeric Salt Resolution

Racemic butan-2-amine, a mixture of equal parts (R)-butan-2-amine and (S)-butan-2-amine, presents a common challenge in stereoselective synthesis.[3] As enantiomers, these molecules possess identical physical properties, rendering them inseparable by standard laboratory techniques such as distillation or conventional chromatography.[4][5] Chiral resolution via diastereomeric salt formation circumvents this by introducing a chiral resolving agent, in this case, the readily available and cost-effective (+)-tartaric acid (specifically, the (2R,3R)-(+)-tartaric acid enantiomer).[6]

The fundamental principle lies in the reaction of the racemic amine (a base) with the chiral acid to form a pair of diastereomeric salts.[1][7][8]

(R/S)-butan-2-amine + (2R,3R)-tartaric acid → [(R)-butan-2-ammonium (2R,3R)-tartrate] + [(S)-butan-2-ammonium (2R,3R)-tartrate]

Unlike the original enantiomers, these diastereomeric salts have distinct three-dimensional structures and, consequently, different physicochemical properties, most notably their solubility in a given solvent.[2][9][8] This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization.[2][7][8] Once the less soluble salt is isolated, the enantiomerically enriched amine can be liberated by treatment with a base.[2][9]

Experimental Workflow Overview

The entire process can be conceptualized as a multi-step workflow, from the initial salt formation to the final analysis of the resolved enantiomer.

Caption: Workflow for Chiral Resolution of Butan-2-amine.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Optimization of solvent, temperature, and crystallization time may be necessary to achieve maximum yield and enantiomeric excess (e.e.).[7]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| Racemic butan-2-amine | C₄H₁₁N | 73.14 | Colorless liquid[3] |

| (+)-Tartaric acid | C₄H₆O₆ | 150.09 | Enantiomerically pure (2R,3R) |

| Methanol | CH₃OH | 32.04 | Anhydrous, solvent for crystallization |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2 M aqueous solution for basification |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Procedure

Part A: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.100 mol) of (+)-tartaric acid in 125 mL of methanol. Gentle heating with a warm water bath may be required to achieve complete dissolution.[8]

-

Amine Addition: In a separate beaker, weigh 7.31 g (0.100 mol) of racemic butan-2-amine. Slowly, and with constant swirling, add the butan-2-amine to the tartaric acid solution. The reaction is exothermic, and the flask will become warm.[8]

-

Crystallization: Loosely stopper the flask and allow the solution to cool slowly to room temperature, undisturbed. The less soluble diastereomeric salt, typically the ((S)-butan-2-ammonium) (2R,3R)-tartrate, will begin to crystallize.[9] To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator for at least one hour.[1]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor which contains the more soluble diastereomer.[1]

-

Drying: Dry the collected crystals to a constant weight. This can be done by air drying or in a vacuum desiccator.

Part B: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of Salt: Transfer the dried diastereomeric salt crystals to a beaker and suspend them in approximately 50 mL of water.[5]

-

Basification: While stirring, slowly add 2 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 12, check with pH paper).[7] This neutralizes the tartaric acid and liberates the free butan-2-amine from its salt.[7][10] The amine, being less soluble in water, may form an organic layer.[8]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with three portions of dichloromethane (3 x 30 mL).[7][8] Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined dichloromethane extracts over anhydrous sodium sulfate. Decant or filter the dried solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the enantiomerically enriched butan-2-amine.

Analysis and Quality Control

The success of the chiral resolution is quantified by determining the yield and the enantiomeric excess (e.e.) of the isolated amine.

Enantiomeric Excess (e.e.) Determination

Enantiomeric excess is a measure of the purity of the chiral sample and is calculated as: e.e. (%) = [ |(moles of major enantiomer - moles of minor enantiomer)| / (total moles of both enantiomers) ] x 100

Several analytical techniques are available for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers.[9] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[9]

-

Polarimetry: A traditional method that measures the optical rotation of the purified amine. The observed specific rotation is compared to the known specific rotation of the pure enantiomer to calculate the e.e.[11]

-

NMR Spectroscopy with Chiral Derivatizing Agents: The amine can be reacted with a chiral derivatizing agent to form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for quantification by integration.[12]

Typical Results

| Parameter | Expected Value | Notes |

| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) | Highly dependent on crystallization conditions. |

| Yield of Enriched Amine | 30-45% | Overall yield after liberation and purification. |

| Enantiomeric Excess (e.e.) | >85% | Can be improved by recrystallization of the salt.[11] |

Mechanistic Insights and Optimization

The efficiency of chiral resolution is governed by several factors that influence the thermodynamics and kinetics of crystallization.

Caption: Factors Influencing Chiral Resolution Efficiency.

-

Solvent Selection: The choice of solvent is paramount.[9] The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. Methanol is commonly used for butan-2-amine resolution, but other alcohols or solvent mixtures may offer improved selectivity.[9][8]

-

Temperature Control: A slow cooling rate is crucial for selective crystallization of the less soluble diastereomer and to avoid the co-precipitation of the more soluble one, which would lower the enantiomeric excess.[9]

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the outcome. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the initially crystallized salt.[2][6]

-

Recrystallization: For achieving very high enantiomeric excess (>99%), one or more recrystallizations of the isolated diastereomeric salt from a fresh portion of the solvent are often necessary.[4]

Recovery of the Second Enantiomer and Resolving Agent

A well-designed process aims to recover all valuable components.

-

Recovering the (R)-enantiomer: The more soluble diastereomer, typically the ((R)-butan-2-ammonium) (2R,3R)-tartrate, remains in the mother liquor from the initial filtration. The (R)-butan-2-amine can be recovered from this filtrate by evaporating the solvent, followed by the same basification and extraction procedure described in Part B. The resulting amine will be enriched in the (R)-enantiomer.

-

Recovering Tartaric Acid: After the amine has been extracted, the aqueous layer contains the sodium salt of tartaric acid. This can potentially be recovered by acidifying the solution and employing appropriate extraction or crystallization techniques, making the process more economical and sustainable.

Conclusion

The chiral resolution of butan-2-amine using (+)-tartaric acid is a robust and well-established method that relies on the differential solubility of diastereomeric salts. By carefully controlling experimental parameters such as solvent, temperature, and stoichiometry, researchers can achieve high yields and excellent enantiomeric purity. The protocols and insights provided in this guide offer a solid foundation for the successful separation of butan-2-amine enantiomers, a critical step in the synthesis of chiral molecules for pharmaceutical and research applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.

- Benchchem. (n.d.). (S)-Butan-2-amine hydrochloride | 31519-50-3.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.

- Benchchem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.

- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- Costa, S. P. G., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(43), 10174-10181.

- Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- Wikipedia. (n.d.). Chiral resolution.

- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6433-6441.

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- Wikipedia. (n.d.). sec-Butylamine.

- Quora. (2018, October 2). What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Application Note & Protocol: High-Efficiency Resolution of Butan-2-amine via Diastereomeric Salt Crystallization

Abstract

This comprehensive guide provides a detailed protocol for the chiral resolution of racemic butan-2-amine through diastereomeric salt crystallization. Butan-2-amine is a crucial chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The protocol herein leverages the principles of diastereomer formation using a chiral resolving agent, fractional crystallization based on differential solubility, and subsequent liberation of the enantiomerically enriched amine. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for obtaining enantiomerically pure butan-2-amine. We delve into the theoretical underpinnings, provide a step-by-step experimental procedure, detail analytical methods for assessing enantiomeric purity, and offer insights into process optimization.

Introduction: The Imperative of Chirality and the Logic of Diastereomeric Resolution

In the realm of pharmaceutical and chemical synthesis, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[2] Butan-2-amine, a primary amine with a stereocenter, is a prime example of a chiral intermediate where access to a single enantiomer is critical.[3][4]

While asymmetric synthesis aims to produce a single enantiomer directly, diastereomeric salt crystallization remains a widely used, industrially viable, and often more cost-effective method for separating enantiomers from a racemic mixture.[5][6] The core principle of this technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[7][8] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[9][10]

The resulting diastereomeric salts, for instance, ((R)-butan-2-ammonium)-((+)-tartrate) and ((S)-butan-2-ammonium)-((+)-tartrate), are no longer mirror images of each other.[5] This difference in their spatial arrangement leads to different crystal lattice energies and, consequently, different solubilities in a given solvent system.[8][11] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration.[5][12] The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.[5][9]

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier (Example) | Notes |

| Racemic butan-2-amine | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| (+)-Tartaric acid | ≥99.5% (enantiomerically pure) | Alfa Aesar | Other chiral acids like (-)-malic acid or (+)-camphor-10-sulfonic acid can also be used.[7] |

| Methanol | Anhydrous | Fisher Scientific | Solvent choice is critical and may require optimization.[12] |

| Ethanol | Anhydrous | VWR | Alternative solvent for crystallization. |

| Diethyl ether | Anhydrous | Sigma-Aldrich | For extraction. |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For liberation of the free amine. |

| Hydrochloric acid (HCl) | 37% | J.T. Baker | For potential salt formation of the final product. |

| Deionized water | High purity | In-house | --- |

Equipment

-

Magnetic stirrer with heating plate

-

Erlenmeyer flasks (various sizes)

-

Graduated cylinders and pipettes

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Vacuum source

-

Rotary evaporator

-

pH meter or pH paper

-

Analytical balance

-

Chiral High-Performance Liquid Chromatography (HPLC) system

-

Polarimeter

Experimental Protocol: A Step-by-Step Guide

The following protocol details the resolution of racemic butan-2-amine using (+)-tartaric acid. The choice of (+)-tartaric acid is based on its ready availability, low cost, and proven efficacy in resolving amines.[5][7]

Diastereomeric Salt Formation

-

Dissolve the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of (+)-tartaric acid in 100 mL of methanol with gentle heating and stirring. The use of a stoichiometric equivalent or a slight excess of the resolving agent is a common starting point.[12]

-

Prepare the Racemic Amine Solution: In a separate 100 mL Erlenmeyer flask, dissolve 7.31 g (0.10 mol) of racemic butan-2-amine in 50 mL of methanol.

-

Combine the Solutions: Slowly add the butan-2-amine solution to the stirred tartaric acid solution at room temperature. The reaction is exothermic, and the formation of a precipitate may be observed.

-

Induce Crystallization: Continue stirring the mixture for 1-2 hours at room temperature. If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

-

Cooling and Maturation: Cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt. Allow the mixture to stand to allow for crystal growth and maturation.

Causality Corner: Methanol is a common solvent for this resolution due to its ability to dissolve both the amine and the tartaric acid while allowing for the differential solubility of the resulting diastereomeric salts. The slow addition and stirring ensure homogenous mixing and controlled salt formation. Cooling the solution decreases the solubility of the salts, promoting crystallization of the less soluble diastereomer.[12]

Isolation of the Diastereomeric Salt

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken for analysis of diastereomeric purity if desired.

Recrystallization for Enhanced Purity (Optional but Recommended)

The diastereomeric purity of the salt can often be improved through recrystallization.[12][13]

-

Dissolution: Dissolve the dried diastereomeric salt in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce recrystallization.

-